N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

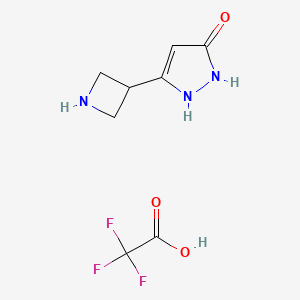

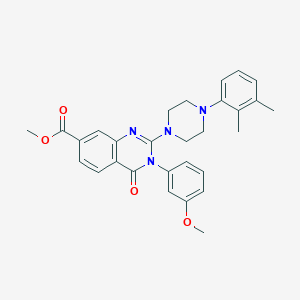

N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.

BenchChem offers high-quality N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Oxetane Formation

Studies on intramolecular cyclization of epoxy alcohols indicate the potential for synthesizing complex cyclic structures, which could be relevant for the design of new compounds with unique properties (Murai, Ono, & Masamune, 1977). These findings may offer a foundation for understanding the reactivity and applications of compounds with similar structural elements.

Nucleophilic Substitutions Catalyzed by Palladium(0)

Research on the nucleophilic substitutions of alkenylcyclopropyl esters highlights the synthetic utility of palladium(0)-catalyzed reactions for constructing novel cyclopropane derivatives, a key feature in medicinal chemistry and material science (Stolle et al., 1992). This might suggest possible pathways for functionalizing or modifying compounds like N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.

Asymmetric Cyclopropanation

The asymmetric cyclopropanation of chiral vinyl sulfoxides provides a method for synthesizing enantiomerically pure cyclopropane derivatives, important for drug development and organic synthesis (Midura & Mikołajczyk, 2002). This technique could be applicable in the synthesis or modification of cyclopropyl-containing compounds for various scientific applications.

High Sensitivity Analysis of Proteins

The development of sensitive analytical techniques for protein detection using water-soluble cyanine dye labeled proteins hints at the potential for bioanalytical applications of complex organic molecules (Qiao et al., 2009). Although not directly related, the chemical synthesis and modification strategies discussed could be relevant for the conjugation or labeling of similar compounds for biological studies.

Novel Reactions with Epoxides

Research on the novel reactions of aminooxosulfonium ylide with epoxides, leading to cyclopropyl sulfones and oxetanes, showcases the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Okuma, Nishimura, & Ohta, 1984). This indicates the potential for innovative synthetic routes involving N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide or related structures.

Propiedades

IUPAC Name |

N'-cyclopropyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-12-4-5-13(2)15(10-12)27(24,25)21-8-3-9-26-16(21)11-19-17(22)18(23)20-14-6-7-14/h4-5,10,14,16H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTDJLUJGOZOGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)